molecular formula C8H8BrClN2O2 B8053320 5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide

5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide

Cat. No.: B8053320
M. Wt: 279.52 g/mol
InChI Key: KVQNXYCOPNFIQF-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide is a chemical compound characterized by its bromine and chlorine atoms attached to a picolinamide core structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide typically involves the following steps:

  • Bromination and Chlorination: Starting from picolinamide, the compound undergoes selective bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 5 and 3 positions, respectively.

  • Methoxylation and Methylation: The resulting compound is then treated with methoxy and methyl groups to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide is similar to other halogenated picolinamides, such as 3-Bromo-5-chloro-N-methoxy-N-methylbenzamide and 5-Bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. its unique combination of bromine and chlorine atoms at specific positions on the picolinamide core gives it distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 3-Bromo-5-chloro-N-methoxy-N-methylbenzamide

  • 5-Bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Properties

IUPAC Name

5-bromo-3-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQNXYCOPNFIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=N1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In N,N-dimethylformamide (24 mL) was dissolved 5-bromo-3-chloropyridine-2-carboxylic acid (2.36 g), 1-hydroxybenzotriazole (2.2 g) and 3-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.87 g), N,O-dimethylhydroxylamine hydrochloride (1.27 g) and triethylamine (1.95 mL) was added to the solution, and the resulting mixture was stirred at room temperature for 20 hours. Water was added to the obtained residue, extracted with ethyl acetate, and the organic layer was washed with water and then with a saturated brine. After drying the mixture over anhydrous magnesium sulfate, the mixture was concentrated under reduced pressure to obtain 5-bromo-3-chloro-N-methoxy-N-methylpyridine-2-carboxamide (2.67 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
3-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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